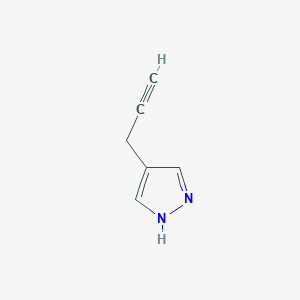

4-(prop-2-yn-1-yl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2 |

|---|---|

Molecular Weight |

106.13 g/mol |

IUPAC Name |

4-prop-2-ynyl-1H-pyrazole |

InChI |

InChI=1S/C6H6N2/c1-2-3-6-4-7-8-5-6/h1,4-5H,3H2,(H,7,8) |

InChI Key |

GKLMQYHQSLBRAJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CNN=C1 |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of 4 Prop 2 Yn 1 Yl 1h Pyrazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent reaction involving the alkyne functionality of 4-(prop-2-yn-1-yl)-1H-pyrazole. wikipedia.org This reaction provides an efficient and highly selective method for covalently linking the pyrazole (B372694) scaffold to other molecules, leading to the formation of 1,2,3-triazole rings.

Mechanistic Studies of CuAAC with this compound Analogues

The mechanism of the CuAAC reaction is a stepwise process, a departure from the concerted thermal Huisgen 1,3-dipolar cycloaddition. nih.govwikipedia.org Quantum mechanical studies have elucidated the key steps involved. The process is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne of the pyrazole analogue. nih.gov The copper catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, significantly lowers the pKa of the alkyne's terminal C-H bond, facilitating its deprotonation. wikipedia.orgorganic-chemistry.org

A crucial step involves the coordination of the azide to the copper-acetylide complex. This pre-reactive complexation orients the azide and the alkyne in a geometry favorable for cycloaddition. nih.gov The subsequent steps involve the cyclization to form a six-membered copper-containing intermediate (a metallacycle), followed by ring contraction and protonation to yield the stable 1,2,3-triazole product and regenerate the copper(I) catalyst. nih.govwikipedia.org This catalytic cycle is significantly faster than the uncatalyzed thermal reaction, with rate accelerations of up to 10⁸. organic-chemistry.org The use of various ligands can stabilize the catalytically active Cu(I) species and influence the reaction kinetics. mdpi.com

Key Mechanistic Steps in CuAAC:

Formation of a Copper(I)-acetylide from the terminal alkyne.

Coordination of the azide to the copper-acetylide complex.

Stepwise cyclization to form a six-membered cuprate intermediate.

Ring contraction and subsequent protonolysis.

Release of the triazole product and regeneration of the Cu(I) catalyst.

Regioselectivity in Triazole Formation via "Click Chemistry"

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the copper-catalyzed variant almost exclusively yields the 1,4-disubstituted product. wikipedia.orgorganic-chemistry.orgnih.gov This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism.

The formation of the copper-acetylide intermediate at the terminal carbon of the alkyne in this compound dictates that the subsequent attack of the azide's terminal nitrogen occurs at the internal carbon of the original alkyne bond. This regiochemical outcome is consistent across a vast range of substrates and reaction conditions, making CuAAC a highly reliable tool for targeted synthesis. organic-chemistry.orgmdpi.com While methods for synthesizing 1,5-disubstituted triazoles exist, they typically require different catalysts, such as ruthenium, which operate via a distinct mechanistic pathway involving the formation of ruthenium-acetylide complexes. nih.govnih.gov

| Reaction | Catalyst | Primary Product | Regioisomers |

| Thermal Huisgen Cycloaddition | None (Heat) | Mixture of 1,4- and 1,5-triazoles | Poorly selective wikipedia.orgorganic-chemistry.org |

| CuAAC ("Click Chemistry") | Copper(I) | 1,4-disubstituted-1,2,3-triazole | Highly selective wikipedia.orgorganic-chemistry.orgnih.gov |

| RuAAC | Ruthenium(II) | 1,5-disubstituted-1,2,3-triazole | Highly selective nih.govnih.gov |

Hybrid Pyrazole-Triazole Scaffold Construction

The CuAAC reaction using this compound as a building block is a powerful strategy for constructing complex hybrid molecules containing both pyrazole and 1,2,3-triazole rings. nih.govnih.govnih.gov This "click" approach allows for the modular assembly of diverse molecular architectures by joining the pyrazole-alkyne unit with a wide variety of organic azides. kit.eduresearchgate.netdoaj.org

Researchers have synthesized extensive libraries of these hybrid scaffolds for various applications, particularly in medicinal chemistry, as both pyrazole and triazole moieties are well-known pharmacophores. nih.govnih.govrsc.orgnih.govmdpi.comebi.ac.uk The synthesis typically involves a straightforward procedure where the pyrazole-alkyne and an appropriate azide are reacted in the presence of a copper(I) source. researchgate.net This methodology has been used to create novel compounds with potential applications as anticancer agents and enzyme inhibitors. nih.govmdpi.com The versatility of this approach is enhanced by the commercial availability of a vast array of organic azides and the ability to introduce functional groups onto the pyrazole ring before performing the cycloaddition. nih.govkit.edu

Transition Metal-Catalyzed Transformations Involving the Alkyne Moiety

Beyond the well-established CuAAC reaction, the alkyne group of this compound is susceptible to a range of other transition metal-catalyzed transformations. Catalysts based on palladium, gold, and silver can activate the carbon-carbon triple bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, thus providing alternative pathways for derivatization. rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling) in Pyrazole Derivatization

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers powerful tools for the derivatization of alkyne-containing pyrazoles. While the terminal alkyne of this compound is a prime substrate for Sonogashira coupling, palladium catalysts are more broadly used for the C-H functionalization of the pyrazole ring itself in reactions with various coupling partners, including alkynes. researchgate.netdntb.gov.ua

In a typical Sonogashira coupling, a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would allow for the extension of the propargyl chain on the pyrazole scaffold. More advanced palladium-catalyzed methods, however, focus on the direct C-H activation of the pyrazole ring. For instance, palladium-catalyzed oxidative polyannulations of internal diynes with pyrazoles have been developed to synthesize poly(indazole)s. nih.govrsc.org These advanced methods demonstrate the capacity of palladium to mediate complex annulations, creating fused heterocyclic systems. nih.gov

Gold and Silver-Mediated Cycloaddition Reactions

Gold and silver catalysts, known for their high π-acidity, are particularly effective at activating the carbon-carbon triple bonds of alkynes toward nucleophilic attack. acs.orgacs.orgbeilstein-journals.org This reactivity has been harnessed to perform various cycloaddition and cyclization reactions.

Silver-Catalyzed Reactions: Silver salts can mediate [3+2] cycloaddition reactions involving alkynes to construct heterocyclic rings. nih.govacs.org For example, a silver-mediated cycloaddition between terminal alkynes and N-isocyanoiminotriphenylphosphorane has been described for the synthesis of pyrazole derivatives under mild conditions. nih.govacs.orgresearchgate.netthieme-connect.com This type of reactivity showcases silver's ability to facilitate the formation of pyrazole rings themselves, complementing its role in activating alkyne-functionalized pyrazoles for other transformations. acs.org

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for a wide range of organic transformations, including various cycloaddition reactions involving alkynes. beilstein-journals.orgresearchgate.net Cationic gold complexes can activate the alkyne of this compound, making it susceptible to intramolecular or intermolecular attack by nucleophiles. This has been exploited in formal [4+2] and [4+3] cycloadditions to build complex polycyclic structures. beilstein-journals.org Gold catalysts can also mediate the formation of pyrazoline derivatives through the cycloaddition of diaziridines to alkynes, highlighting the diverse reactivity modes accessible with this metal. nih.gov

| Metal Catalyst | Reaction Type | Substrate Moiety Activated | Potential Product |

| Palladium(0)/Copper(I) | Sonogashira Coupling | Terminal Alkyne C-H | Extended Alkyne Chain |

| Palladium(II) | C-H Activation/Annulation | Pyrazole C-H & Alkyne | Fused Polycyclic Systems nih.gov |

| Silver(I) | [3+2] Cycloaddition | Alkyne C≡C | Substituted Pyrazoles/Heterocycles nih.govacs.orgthieme-connect.com |

| Gold(I)/Gold(III) | Cycloaddition/Cyclization | Alkyne C≡C | Polycyclic Heterocycles beilstein-journals.orgnih.gov |

Rhodium-Catalyzed Cycloaddition and Functionalization

Rhodium catalysis offers a powerful tool for the construction of complex molecular architectures from substrates bearing alkyne functionalities. While direct studies on this compound are not extensively documented, the reactivity of related systems suggests plausible and promising transformation pathways. Rhodium(III)-catalyzed C-H activation and annulation reactions are particularly relevant, where the pyrazole moiety can act as a directing group to facilitate reactions with coupling partners like alkynes.

For instance, rhodium(III)-catalyzed annulation of 2-phenylpyrazoles with internal alkynes has been demonstrated to proceed via C-H/N-H oxidative annulation. This electrochemical approach, which avoids external metal oxidants, showcases the compatibility of the pyrazole core in rhodium-catalyzed cycles. In a typical reaction, a 2-phenylpyrazole derivative reacts with an alkyne in the presence of a rhodium catalyst to yield a pyrazolo[5,1-a]isoquinoline structure. This transformation proceeds through C-H activation of the phenyl ring, directed by the pyrazole nitrogen, followed by alkyne insertion and cyclization.

Similarly, rhodium(III)-catalyzed formal [4+1] cyclization of aryl-substituted pyrazoles with cyclopropanols proceeds via C-H bond activation to construct carbonyl-functionalized pyrazolo[5,1-a]isoindoles nih.govrsc.org. These examples highlight the utility of the pyrazole ring in directing rhodium-catalyzed C-H functionalization and subsequent annulation. While these examples involve C-H activation of a substituent on the pyrazole, they establish the principle that the pyrazole core is an active participant in rhodium-catalyzed transformations.

In the context of this compound, intramolecular rhodium-catalyzed reactions could be envisioned. For example, a rhodium-catalyzed cycloisomerization of the pendant propargyl group could lead to the formation of fused ring systems, analogous to the rhodium-catalyzed cycloisomerization of N-propargyl enamine derivatives which yields six-membered azacycles nih.gov.

Table 1: Examples of Rhodium-Catalyzed Reactions on Pyrazole-Related Systems

| Pyrazole Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyrazole | Diphenylacetylene | Cp*Rh(CH3CN)32 / Graphite Electrodes | 3,4-Diphenylpyrazolo[5,1-a]isoquinoline | 85 | Electrochemical annulation |

| 1-Phenyl-3,5-dimethylpyrazole | 1,2-Diphenylethyne | [Cp*RhCl2]2, AgSbF6, Cu(OAc)2 | Annulated furan | - | Rh(III)-catalyzed C-H activation/annulation |

| 3-Phenyl-1H-pyrazole | Methyl Acrylate | [Rh(MeCN)3Cp*][PF6]2 / Cu(OAc)2·H2O | Monovinyl and divinyl products | - | Oxidative coupling |

Electrophilic Cyclization Reactions for Pyrazole Derivatives

The propargyl group in this compound is susceptible to electrophilic attack, providing a direct route to the synthesis of fused pyrazole derivatives. This intramolecular cyclization can be initiated by various electrophiles, such as iodine, leading to the formation of new heterocyclic rings.

While the direct electrophilic cyclization of this compound is not explicitly detailed in the reviewed literature, strong precedents exist in related systems. For example, the intramolecular cyclization of N-propargyl indole derivatives bearing a pyrazole ring has been successfully achieved using gold catalysts or sodium hydride nih.govresearchgate.netacs.org. In these reactions, the pyrazole nitrogen acts as an intramolecular nucleophile, attacking the activated alkyne. Gold-catalyzed cyclization of terminal alkynes in this system leads to a 6-exo-dig cyclization product, while internal alkynes favor a 7-endo-dig pathway nih.govresearchgate.netacs.org.

The use of iodine as an electrophile to trigger such cyclizations is a well-established strategy for the synthesis of various heterocycles rsc.org. The general mechanism involves the activation of the alkyne by the electrophilic iodine species, forming a cyclic iodonium ion intermediate. Subsequent intramolecular nucleophilic attack by a heteroatom, in this case, a pyrazole nitrogen, leads to the cyclized product with the incorporation of an iodine atom. This iodo-functionalized product can then serve as a versatile handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions nih.gov.

The synthesis of 4-iodopyrazoles has been achieved through the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine nih.gov. This demonstrates the feasibility of iodine-mediated cyclization to form a pyrazole ring, suggesting that a pre-formed pyrazole with a pendant alkyne, such as this compound, would undergo a similar intramolecular reaction to form a fused system.

Table 2: Electrophilic Cyclization Reactions of Alkyne-Containing Heterocycles

| Substrate | Reagent | Product Type | Ring Closure Mode | Reference |

|---|---|---|---|---|

| N-Propargyl-2-(1H-pyrazol-5-yl)-1H-indole (terminal alkyne) | AuCl3 | Pyrazolopyrazinoindole | 6-exo-dig | nih.govresearchgate.netacs.org |

| N-Propargyl-2-(1H-pyrazol-5-yl)-1H-indole (internal alkyne) | AuCl3 | Pyrazolodiazepinoindole | 7-endo-dig | nih.govresearchgate.netacs.org |

| α,β-Alkynic hydrazones | I2, NaHCO3 | 4-Iodopyrazole | 5-endo-dig | nih.gov |

| N-Alkyne-substituted methyl 1H-pyrrole-2-carboxylate | I2 | Iodine-substituted pyrrolo-oxazinone | 6-endo-dig | beilstein-journals.org |

C-H Bond Functionalization Strategies on Pyrazole Rings

Direct C-H bond functionalization is a powerful and atom-economical strategy for the synthesis of substituted pyrazoles, avoiding the need for pre-functionalized starting materials. The pyrazole ring possesses three C-H bonds at the C3, C4, and C5 positions, each with distinct reactivity profiles that can be selectively targeted under different catalytic conditions.

For a 4-substituted pyrazole such as this compound, the remaining C-H bonds at the C3 and C5 positions are available for functionalization. The regioselectivity of C-H activation on the pyrazole ring is influenced by several factors, including the electronic nature of the substituents and the choice of catalyst and directing group. Generally, the C5-H bond is considered the most acidic and is often preferentially functionalized in deprotonation-metalation sequences or under certain palladium-catalyzed conditions.

Transition-metal-catalyzed C-H functionalization of pyrazoles has been extensively reviewed, with a focus on palladium, rhodium, and ruthenium catalysts rsc.org. For instance, palladium-catalyzed direct arylation of N-substituted pyrazoles can be directed to the C5 position. In some cases, the use of a blocking group at C5 can allow for the functionalization of the C4 position nih.gov. With the C4 position already occupied by the propargyl group in the target molecule, C-H activation would be expected to occur at either the C3 or C5 position.

The presence of the propargyl group at C4 may electronically influence the reactivity of the C3 and C5 positions. The N1-substituent on the pyrazole ring also plays a crucial role in directing the regioselectivity of C-H functionalization. For N-unsubstituted pyrazoles, functionalization can be more complex due to potential N-H activation or tautomerization. However, with a suitable directing group installed at the N1 position, highly regioselective C-H functionalization can be achieved. For example, a pyrazole can be used as a directing group to facilitate the palladium-catalyzed functionalization of unactivated sp3 C-H bonds on a substituent nih.gov.

Table 3: Regioselectivity in C-H Functionalization of Pyrazoles

| Pyrazole Substrate | Catalyst/Reagents | Position Functionalized | Type of Functionalization | Reference |

|---|---|---|---|---|

| N-Methylpyrazole | Pd(OAc)2, Aryl Bromide | C5 | Arylation | nih.gov |

| 5-Chloro-1,3-dimethylpyrazole | Pd(OAc)2, Aryl Bromide | C4 | Arylation | nih.gov |

| 4-Nitro-1H-pyrazoles | Transition Metal Catalyst | C5 | Arylation | acs.org |

| 1-Arylpyrazoles | Pd(OAc)2, Pivalic Acid | C5 | Arylation | General C-H arylation |

Computational and Theoretical Investigations of 4 Prop 2 Yn 1 Yl 1h Pyrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT studies typically provide optimized molecular geometries, bond lengths, and bond angles. This information is crucial for understanding the molecule's three-dimensional shape and the spatial arrangement of its atoms. Furthermore, DFT calculations elucidate the electronic structure, including electron density distribution and electrostatic potential, which are key to predicting a molecule's behavior in chemical reactions.

No specific DFT studies on the molecular geometry and electronic structure of 4-(prop-2-yn-1-yl)-1H-pyrazole have been found in the reviewed literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. Analysis of the spatial distribution of these orbitals can help predict the sites of electrophilic and nucleophilic attack.

Specific HOMO/LUMO analysis and characterization of the electronic properties for this compound are not available in published research.

Molecular Dynamics Simulations (Contextual to chemical interactions or material science applications)

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of chemical interactions, MD simulations can provide insights into how a molecule like this compound might interact with other molecules, such as solvents or biological macromolecules. In material science, MD simulations can be used to predict the bulk properties of materials composed of these molecules, such as their mechanical strength or thermal conductivity.

There are no specific molecular dynamics simulation studies reported for this compound in the context of its chemical interactions or material science applications.

Prediction of Reactivity and Reaction Mechanisms through Computational Models

Computational models can be employed to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions. By calculating the activation energies of possible reaction pathways, researchers can determine the most likely products of a chemical transformation. These models are invaluable for designing new synthetic routes and for understanding the fundamental chemical behavior of a compound.

Computational models predicting the reactivity and reaction mechanisms specifically for this compound have not been detailed in the scientific literature.

This compound: A Linchpin in Advanced Chemical Synthesis and Ligand Design

The chemical compound this compound is emerging as a highly versatile synthon and ligand in advanced chemical research. Its unique bifunctional nature, combining the aromatic pyrazole core with a reactive propargyl group, offers a powerful platform for the construction of complex molecular architectures and the design of novel coordination compounds.

Mechanistic Studies and Structure Activity Relationship Sar in Applied Chemical Research

Agricultural Chemical Research Applications

In the agricultural sector, pyrazole (B372694) derivatives containing alkyne functionalities are investigated for their potential to modulate key biological processes in soil and plants, including nitrification and plant growth regulation.

Nitrification, the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), is a critical step in the nitrogen cycle. However, the high mobility of nitrate can lead to nitrogen loss from the soil through leaching and denitrification, resulting in reduced fertilizer efficiency and environmental pollution. au.dk Nitrification inhibitors are compounds that slow this conversion, keeping nitrogen in the more stable ammonium form. au.dk

Azole compounds, including pyrazole derivatives, have been identified as effective nitrification inhibitors. The primary mechanism of inhibition is believed to involve the targeting of key enzymes in nitrifying microorganisms. arizona.edunih.gov Specifically, the inhibition is directed towards ammonia (B1221849) monooxygenase (AMO), a copper-containing enzyme found in ammonia-oxidizing bacteria (AOB) and archaea (AOA) that catalyzes the first step of nitrification. arizona.edunih.gov The nitrogen atoms in the pyrazole ring can act as ligands, binding to the copper active site of the AMO enzyme, thereby blocking its function.

Structure-activity relationship studies on various azoles reveal that the specific substituents on the ring significantly influence inhibitory potency. arizona.edunih.gov For instance, research on different diazoles and triazoles demonstrated a wide range of 50% inhibition concentrations (IC₅₀), suggesting that the molecular structure dictates the efficacy of enzyme binding. arizona.edu The presence of substituent groups can affect the molecule's ability to access and bind to the active sites of these metallo-enzymes. nih.gov For example, blocking one of the cyclic nitrogen atoms with a methyl group, as in 1-methylpyrazole, resulted in significantly lower toxicity to nitrifying microorganisms compared to unsubstituted pyrazole, indicating that the availability of these nitrogen atoms is crucial for the inhibitory action. arizona.edunih.gov The propargyl group in 4-(prop-2-yn-1-yl)-1H-pyrazole introduces an additional functional moiety that can potentially interact with the enzyme, further modulating its inhibitory activity.

Interactive Table: Inhibition of Nitrification by Various Azole Compounds

| Compound | Type | IC₅₀ (mg L⁻¹) | Relative Potency |

| Benzotriazole (B28993) (BTz) | Triazole | 1.99 | Very High |

| 5-methyl benzotriazole (MeBTz) | Triazole | 2.18 | High |

| Pyrazole (Pz) | Diazole | 2.69 | High |

| 1,2,4-triazole (Tz) | Triazole | 3.53 | Moderate |

| 3,5-dimethylpyrazole (DMePz) | Diazole | 17.3 | Low |

| 1-methylpyrazole (MePz) | Diazole | 49.6 | Very Low |

Data sourced from studies on returned activated sludge. arizona.edu

Herbicides that inhibit pigment biosynthesis cause characteristic bleaching or whitening of plant tissues by disrupting the formation of chlorophyll (B73375) and carotenoids. lsuagcenter.compressbooks.pub Carotenoids are essential for protecting chlorophyll from photooxidation; their absence leads to rapid chlorophyll destruction and eventual plant death. lsuagcenter.compressbooks.pub Several classes of herbicides, including those with pyrazole motifs, target key enzymes in the carotenoid biosynthesis pathway, such as phytoene (B131915) desaturase (PDS) or 4-hydroxyphenyl-pyruvate dioxygenase (HPPD). pressbooks.pubumn.edu

A series of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives have been synthesized and evaluated for their herbicidal activities, demonstrating that this structural combination can lead to potent pigment biosynthesis inhibitors. nih.govresearchgate.net The bioassay results indicated that many of these compounds induced bleaching activities. nih.govresearchgate.net

The structure-activity relationship within this class of compounds is significant:

Substitution on the Pyrazole Ring : The nature of the substituent group at the 5-position of the pyrazole ring was found to play a crucial role in the observed herbicidal activity. researchgate.net

Alkyne Moiety : The presence of the alkynyloxy group is a key feature of these bleaching herbicides. nih.gov

One study identified a specific compound, 5h, from a series of 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives, which exhibited the strongest bleaching activity against gramineous weeds and a high level of chlorophyll inhibition in Pennisetum alopecuroides L. seedlings, with an IC₅₀ value of 3.48 mg L⁻¹. nih.govresearchgate.net This highlights the potential for developing selective and effective herbicides by optimizing the pyrazole-alkyne scaffold. nih.gov

Corrosion Inhibition Studies with Pyrazole Derivatives, focusing on Molecular Interaction Mechanisms

Pyrazole derivatives are effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl) solutions. bohrium.comtandfonline.comnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. acs.org

The mechanism of interaction is complex, involving both physical adsorption (physisorption) and chemical adsorption (chemisorption). bohrium.comacs.org

Molecular Adsorption : The pyrazole molecules adsorb onto the steel surface following models such as the Langmuir adsorption isotherm. bohrium.comacs.org This adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their molecular structure.

Protective Film Formation : The adsorbed organic molecules form a film that blocks the active corrosion sites on the metal. This barrier limits the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal surface and impedes the dissolution of the metal. acs.org

Role of Heteroatoms and Functional Groups : The nitrogen atoms of the pyrazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption). acs.org The efficiency of inhibition is often related to the electron density on these heteroatoms; electron-donating groups on the pyrazole ring can enhance adsorption and improve inhibition efficiency. bohrium.com

Mixed-Type Inhibition : Electrochemical studies, such as potentiodynamic polarization, often reveal that pyrazole derivatives act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comacs.org

Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide deeper insight into the molecular-level interactions. bohrium.comtandfonline.com These models help to correlate the electronic properties of the inhibitor molecule—such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—with its inhibition efficiency. bohrium.com A higher HOMO energy, for instance, is associated with a greater ability of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better corrosion protection. bohrium.com

Interactive Table: Performance of Selected Pyrazole Derivatives as Corrosion Inhibitors for Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (WL %) | Inhibition Efficiency (EIS %) |

| L4 | 10⁻³ | 90.1% | 90.8% |

| L6 | 10⁻³ | 91.8% | 91.8% |

| PYR-1 | - | - | 94.0% |

| PYR-2 | - | - | 88.0% |

Data compiled from gravimetric (WL) and electrochemical impedance spectroscopy (EIS) measurements. bohrium.comnih.govacs.org L4 and L6 are N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate, respectively. PYR-1 and PYR-2 are other synthesized pyrazoline derivatives.

Mechanistic Exploration of Biological Interactions (e.g., Enzyme-Ligand Binding at a Molecular Level, excluding pharmacological outcomes)

The pyrazole scaffold is a common feature in molecules designed to interact with biological targets like enzymes. Understanding the precise molecular interactions between pyrazole-containing ligands and enzyme active sites is crucial for designing specific and potent inhibitors. Molecular docking and dynamics simulations are key tools for exploring these interactions at an atomic level. chemmethod.comnih.gov

Studies on various enzymes reveal common binding patterns for pyrazole derivatives:

Hydrogen Bonding : The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming critical hydrogen bonds with amino acid residues in the enzyme's active site. For example, in the inhibition of NADPH oxidase 2 (NOX2), the nitrogen atom of a pyrazole ring was shown to form a hydrogen bond with an arginine residue (Arg73). mdpi.com

Hydrophobic and π-Stacking Interactions : The aromatic pyrazole ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. mdpi.com In NOX2 inhibitors, a pyrazole group was observed to form hydrophobic interactions with leucine (B10760876) and π-stacking interactions with phenylalanine. mdpi.com

Coordination with Metal Ions : In metalloenzymes, the nitrogen atoms of the pyrazole ring can coordinate directly with the metal cofactor in the active site. This is a key mechanism for the inhibition of zinc-containing enzymes like carbonic anhydrases, where the pyrazole moiety can interact with the catalytic Zn²⁺ ion. nih.gov

Influence of Substituents : The type and position of substituents on the pyrazole ring are critical for determining binding affinity and selectivity. nih.govresearchgate.net Bulky groups can cause steric hindrance, preventing the molecule from fitting into the active site, whereas other groups can form additional favorable interactions. researchgate.net For instance, studies on Cytochrome P450 2E1 (CYP2E1) showed that adding a methyl group to the pyrazole ring improved binding affinity, while placing methyl groups at both the 3 and 5 positions blocked binding entirely. nih.gov

Molecular dynamics simulations provide further insights into the stability of the enzyme-ligand complex over time, confirming that the ligand remains stably bound in the active site and revealing the conformational dynamics of the interaction. chemmethod.com

Emerging Research Directions and Future Prospects for 4 Prop 2 Yn 1 Yl 1h Pyrazole

Integration with Advanced Material Science (e.g., Molecular Electronics, Fluorescent Probes)

The propargyl-pyrazole scaffold is a promising candidate for applications in advanced material science. The pyrazole (B372694) ring itself is a well-established pharmacophore and a versatile building block in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide range of biological activities. nih.gov The propargyl group provides a reactive handle for "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward attachment of the pyrazole unit to other molecules or surfaces.

In the realm of molecular electronics , this capability is crucial for anchoring molecules to conductive surfaces to create functional electronic components. The defined geometry and electronic properties of the pyrazole ring could be exploited to control charge transport at the molecular level.

In the field of fluorescent probes , pyrazole and its derivatives, such as pyrazolines, have been successfully used to design sensors for various analytes. nih.govresearchgate.net For instance, a pyrazoline-based probe was developed for the selective detection of hydrazine (B178648), exhibiting a notable fluorescence enhancement upon binding. nih.gov Another study detailed the synthesis of pyrazole-based probes with aggregation-induced emission (AIE) effects, also for hydrazine detection, which were successfully applied in live cell imaging. researchgate.net The 4-(prop-2-yn-1-yl)-1H-pyrazole scaffold could be functionalized via its alkyne group to create novel, highly specific fluorescent probes for biological and environmental sensing.

| Application Area | Key Feature of this compound | Potential Research Direction |

| Molecular Electronics | Propargyl group for surface functionalization | Development of pyrazole-based molecular wires and switches. |

| Fluorescent Probes | Pyrazole core as a fluorophore; Propargyl group for "click" functionalization | Synthesis of targeted probes for specific ions, molecules, or biological structures. nih.govresearchgate.net |

Development of Novel Reaction Methodologies for Propargyl-Pyrazole Systems

While classical methods for pyrazole synthesis, like the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, there is a continuous drive to develop more efficient, regioselective, and environmentally friendly methodologies. researchgate.net Research into novel synthetic routes for propargyl-pyrazole systems is an active area.

Recent advancements include one-pot methods starting from readily available propargyl alcohols. researchgate.net One such strategy involves an efficient transformation of unprotected propargylic alcohols into diverse pyrazoles via a sequential iodo-intercepted Meyer-Schuster rearrangement and cyclocondensation with hydrazine hydrate. researchgate.net Other innovative approaches include cascade reactions, such as a Sonogashira coupling followed by cyclization from N-propargyl sulfonylhydrazones. researchgate.net Electrophilic cyclizations of α,β-alkynic hydrazones using molecular iodine have also been developed to produce functionalized pyrazoles. acs.org

Furthermore, the adoption of flow chemistry presents a significant opportunity for the synthesis of propargyl-pyrazoles. nih.gov Continuous-flow processes can offer enhanced safety, reduced reaction times (from hours to minutes), and easier scalability compared to traditional batch methods. nih.gov For example, a two-step flow strategy has been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes, involving a copper-catalyzed homocoupling followed by a Cope-type hydroamination with hydrazine. nih.gov

| Reaction Methodology | Starting Materials | Key Advantages |

| One-Pot Synthesis | Propargyl alcohols, Hydrazine hydrate | High efficiency, uses readily available materials. researchgate.net |

| Cascade Cyclization | N-propargylic sulfonylhydrazones | Synchronous formation of multiple rings. researchgate.net |

| Electrophilic Cyclization | α,β-Alkynic hydrazones, Molecular iodine | Good to high yields for producing 4-iodopyrazoles. acs.org |

| Flow Chemistry | Terminal alkynes, Hydrazine derivatives | Significant reduction in reaction time, improved safety and scalability. nih.gov |

High-Throughput Synthesis and Screening of Derivatives for Fundamental Chemical Discovery

High-throughput synthesis and screening (HTS) are powerful tools for accelerating the discovery of new molecules with desired properties. The this compound scaffold is exceptionally well-suited for the creation of large chemical libraries. The propargyl group serves as a versatile anchor point for diversification, allowing a wide array of chemical moieties to be introduced via reactions like the aforementioned CuAAC.

High-throughput virtual screening (HTVS) has been effectively employed to analyze vast libraries of pyrazole compounds for potential biological activity. researchgate.netchemmethod.com In one study, over 12,600 pyrazole compounds were screened computationally to identify novel inhibitors of cyclin-dependent kinase 8 (CDK8), a key enzyme implicated in cancer. researchgate.netchemmethod.com This approach is a cost-effective and efficient alternative to traditional laboratory screening. chemmethod.com Phenotypic high-throughput screening has also been used to identify potent 1,3,4-trisubstituted pyrazoles as inhibitors of the Hepatitis C virus (HCV). nih.govmdpi.com

By combining the synthetic versatility of this compound with HTS and HTVS methodologies, researchers can rapidly generate and evaluate thousands of derivatives. This strategy significantly enhances the probability of discovering novel compounds for applications in medicine, agriculture, and material science.

| Screening Method | Target Application | Key Findings |

| High-Throughput Virtual Screening (HTVS) | Cancer (CDK8 Inhibitors) | Identified multiple novel pyrazole-based inhibitors from a library of over 12,000 compounds. researchgate.netchemmethod.com |

| Phenotypic High-Throughput Screening | Antiviral (HCV Inhibitors) | Discovered potent trisubstituted pyrazoles with significant inhibitory activity. nih.govmdpi.com |

Advanced Spectroscopic Characterization Techniques for Complex Structures

As more complex derivatives of this compound are synthesized, advanced characterization techniques become essential for unambiguous structure elucidation. While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy remain fundamental, their combination with computational methods provides deeper insights into molecular structure and properties.

Theoretical calculations, particularly using Density Functional Theory (DFT), are increasingly used to complement experimental data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate and predict ¹H and ¹³C NMR chemical shifts, which is invaluable for assigning spectra of complex molecules. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations can help interpret UV-visible absorption spectra by predicting electronic transitions. researchgate.net The combination of experimental UV-vis and FT-IR spectroscopy with these theoretical investigations allows for a comprehensive understanding of the molecule's electronic and vibrational properties. researchgate.net These combined approaches are critical for confirming the structures of novel, highly substituted pyrazole systems and understanding their physicochemical properties. researchgate.net

| Technique | Application | Insights Gained |

| ¹H and ¹³C NMR with GIAO | Structural Elucidation | Accurate assignment of NMR signals in complex pyrazole derivatives. researchgate.net |

| UV-Visible Spectroscopy with TD-DFT | Electronic Properties | Understanding of electronic transitions and confirmation of chromophore structure. researchgate.net |

| FT-IR Spectroscopy with PED | Vibrational Analysis | Assignment of vibrational modes through Potential Energy Distribution (PED) analysis. researchgate.net |

Q & A

Q. What are the established synthetic routes for 4-(prop-2-yn-1-yl)-1H-pyrazole?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with propargyl-substituted carbonyl precursors. For example:

- Method A : Reacting hydrazine hydrate with a propargyl-functionalized ketone or aldehyde under acidic conditions (e.g., HCl catalysis) to form the pyrazole core .

- Method B : Coupling reactions using intermediates like 4-(prop-2-yn-1-yl)morpholine, as described in a patent application, where Suzuki-Miyaura or Sonogashira cross-coupling may be employed .

- Method C : Regioselective synthesis from N-tosylhydrazones, enabling precise substitution at the 4-position of the pyrazole ring .

Q. How is the structural identity of this compound confirmed?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to verify the propargyl group (δ ~2.5 ppm for terminal alkynyl protons) and pyrazole ring protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight .

- X-ray Crystallography : Single-crystal analysis using SHELX or WinGX software to resolve bond lengths and angles, critical for unambiguous structural assignment .

Q. What purification strategies are effective for this compound?

- Flash Chromatography : Silica gel columns with eluents like ethyl acetate/hexane mixtures (e.g., 3:7 ratio) .

- Recrystallization : Methanol or ethanol as solvents to isolate high-purity crystals .

- HPLC : Reverse-phase methods (C18 columns) with trifluoroacetic acid (TFA) in the mobile phase for analytical purity checks .

Advanced Research Questions

Q. How can regioselectivity challenges in propargyl-substituted pyrazole synthesis be mitigated?

Regioselectivity is influenced by steric and electronic factors:

- N-Tosylhydrazone Approach : Ensures substitution at the 4-position by leveraging the directing effects of tosyl groups during cyclization .

- Catalytic Control : Transition metal catalysts (e.g., Pd or Cu) in cross-coupling reactions can favor propargyl group attachment at specific sites .

- Computational Prediction : DFT calculations (e.g., Gaussian) model transition states to predict regiochemical outcomes before experimental validation .

Q. What computational tools aid in analyzing the electronic and structural properties of this compound?

- Density Functional Theory (DFT) : Used to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution, correlating with reactivity and biological activity .

- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures .

- Molecular Docking : Software like AutoDock predicts binding affinities to biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .

Q. How do structural modifications at the propargyl group impact biological activity?

- Alkyne Functionalization : Introducing electron-withdrawing groups (e.g., -CF) enhances electrophilicity, potentially improving enzyme inhibition (e.g., kinase targets) .

- Click Chemistry : The propargyl group enables Huisgen cycloaddition with azides, facilitating bioconjugation for drug delivery studies .

- Bioactivity Assays : In vitro testing (e.g., IC measurements) compares analogs, with contradictory results resolved by controlling variables like solvent polarity or cell line specificity .

Data Contradiction Analysis

- Example 1 : Discrepancies in reported antimicrobial activity may arise from differences in assay protocols (e.g., broth microdilution vs. agar diffusion) or microbial strain variability .

- Example 2 : Varying synthetic yields (e.g., 66% vs. 95%) could reflect solvent purity, reaction scale, or catalyst aging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.